1,3,5-Tris(3-bromofenil)benceno

Descripción general

Descripción

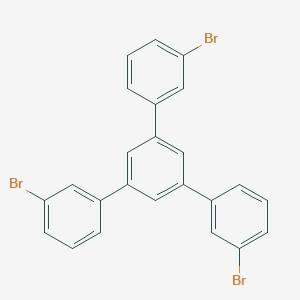

1,3,5-Tris(3-bromophenyl)benzene is a halogenated aromatic compound characterized by three bromophenyl groups attached to a central benzene ring

Aplicaciones Científicas De Investigación

1,3,5-Tris(3-bromophenyl)benzene has diverse applications in scientific research:

Organic Electronics: The compound is utilized in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices due to its ability to form stable, conjugated structures.

Environmental Science: It is employed in the development of adsorption membranes for the removal of organic pollutants from water.

Mecanismo De Acción

- TBB participates in on-surface synthesis, which occurs under ultra-high vacuum conditions. The choice of substrate (e.g., graphite, copper, or silver) significantly influences the outcome of COF formation .

- Downstream effects include the formation of a stable, ordered 2D structure with specific pore sizes and connectivity .

Mode of Action

Biochemical Pathways

Action Environment

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,3,5-Tris(3-bromophenyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1,3,5-triphenylbenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions on the phenyl rings .

Industrial Production Methods: Industrial production of 1,3,5-Tris(3-bromophenyl)benzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction monitoring techniques to control the bromination reaction .

Análisis De Reacciones Químicas

Types of Reactions: 1,3,5-Tris(3-bromophenyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids to form new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Suzuki Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1,3,5-Tris(3-bromophenyl)benzene can be obtained.

Coupling Products: The Suzuki coupling reaction yields biaryl compounds with extended conjugation.

Comparación Con Compuestos Similares

1,3,5-Tribromobenzene: Similar in structure but lacks the additional phenyl groups, making it less versatile in forming extended conjugated systems.

1,3,5-Tris(4-bromophenyl)benzene: Similar but with bromine atoms at different positions, which can affect the compound’s reactivity and applications.

Uniqueness: 1,3,5-Tris(3-bromophenyl)benzene is unique due to the specific positioning of the bromine atoms, which allows for selective functionalization and the formation of highly conjugated systems. This makes it particularly valuable in the synthesis of advanced materials and electronic devices .

Actividad Biológica

1,3,5-Tris(3-bromophenyl)benzene (TBB) is a polybrominated aromatic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of organic molecules known for their diverse applications in medicinal chemistry and materials science. Understanding the biological activity of TBB is crucial for its potential therapeutic applications and environmental impact.

Chemical Structure and Properties

1,3,5-Tris(3-bromophenyl)benzene features a central benzene ring with three brominated phenyl groups attached at the 1, 3, and 5 positions. The presence of bromine atoms enhances the compound's hydrophobicity and may influence its interaction with biological systems.

Antimicrobial Properties

Research has indicated that TBB exhibits significant antimicrobial activity. In a study evaluating various brominated compounds, TBB demonstrated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for TBB were found to be in the low micromolar range, suggesting strong antibacterial properties.

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 1,3,5-Tris(3-bromophenyl)benzene | 8-16 | S. aureus, E. coli |

| Other Brominated Compounds | Varies | Various Bacterial Strains |

Anticancer Activity

TBB has also been investigated for its anticancer potential. In vitro studies revealed that TBB induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Case Study: Anticancer Mechanism

- Cell Lines Tested : MCF-7 and HeLa

- Assays Used : MTT assay for cell viability, flow cytometry for apoptosis detection.

- Findings : TBB treatment led to a significant decrease in cell viability (up to 70% at 10 µM concentration) and increased apoptotic cells as evidenced by Annexin V staining.

The biological activity of TBB is believed to be mediated through several mechanisms:

- Enzyme Inhibition : TBB may inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to damage and apoptosis.

- Interference with Signaling Pathways : TBB has been shown to affect pathways related to cell survival and proliferation.

Toxicological Considerations

While TBB exhibits promising biological activities, its toxicity profile must be carefully evaluated. Preliminary studies indicate that at higher concentrations, TBB can exhibit cytotoxic effects on non-cancerous cells. Further research is needed to determine safe dosage levels and potential side effects.

Propiedades

IUPAC Name |

1,3,5-tris(3-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H15Br3/c25-22-7-1-4-16(13-22)19-10-20(17-5-2-8-23(26)14-17)12-21(11-19)18-6-3-9-24(27)15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKCQADHKVQXKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=CC(=C2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H15Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10404439 | |

| Record name | 1,3,5-Tris(3-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96761-85-2 | |

| Record name | 1,3,5-Tris(3-bromophenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10404439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,3,5-tris(3-bromophenyl)benzene facilitate the creation of porous nanostructures on silver surfaces?

A1: 1,3,5-Tris(3-bromophenyl)benzene serves as a precursor molecule for the bottom-up fabrication of porous carbon nanoribbons on silver surfaces [, ]. This process involves several steps:

Q2: Does the structure of the silver surface influence the formation of porous nanoribbons from 1,3,5-tris(3-bromophenyl)benzene?

A2: Yes, the surface structure of silver plays a role, although not a limiting one, in the formation of porous nanoribbons []. Research demonstrates successful synthesis on both Ag(111) and Ag(100) surfaces, even though the self-assembled structures of the intermediate organometallic chains differ on each surface. This suggests that while the specific arrangement of intermediates might vary, the overall reaction pathway leading to porous nanoribbons remains robust across different silver surface structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.